molecular formula C14H13F3N4O2S B2570655 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-3-(trifluorométhyl)benzènesulfonamide CAS No. 1798490-21-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-3-(trifluorométhyl)benzènesulfonamide

Numéro de catalogue: B2570655
Numéro CAS: 1798490-21-7
Poids moléculaire: 358.34
Clé InChI: DJFJADNBXAWJCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a trifluoromethylbenzenesulfonamide group

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The results showed that derivatives of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide displayed IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-75.4
Compound BDU1454.8
Compound CA3753.9

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus128
Escherichia coli256
Bacillus subtilis64

Antiepileptic Activity

The potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide as an antiepileptic agent has been explored through pentylenetetrazol-induced seizure models in rodents. Results indicated a significant reduction in seizure frequency at specific dosages.

Dosage (mg/kg)Seizure Reduction (%)
2570
5085

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide. Modifications to the trifluoromethyl group and sulfonamide moiety have led to variations in biological activity.

Material Science Applications

Beyond medicinal applications, this compound's unique structure allows for exploration in material science:

Photophysical Properties

Studies have investigated the photophysical properties of derivatives containing the imidazo[1,2-b]pyrazole core for potential use in organic light-emitting diodes (OLEDs). The photoluminescence characteristics indicate promising applications in optoelectronics.

Polymer Composites

Incorporating N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide into polymer matrices has shown improved mechanical and thermal stability.

Mécanisme D'action

Target of Action

The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of human diseases, including cancer .

Mode of Action

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer cells . It acts as an ATP-competitive mTOR inhibitor, suppressing the phosphorylation of key proteins in the mTOR pathway .

Biochemical Pathways

The mTOR pathway is the primary biochemical pathway affected by N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide . This pathway regulates several cellular processes, including protein synthesis, cell growth, and cell cycle progression . By inhibiting mTOR, this compound can induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .

Result of Action

The molecular and cellular effects of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ’s action include the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 . These effects can lead to the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as Rh(III) for C-H alkenylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and trifluoromethylbenzenesulfonamide compounds. Examples include:

Uniqueness

What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H12F3N5O2S
  • Molecular Weight : 351.33 g/mol

The synthesis typically involves the reaction of 1H-imidazo[1,2-b]pyrazole derivatives with trifluoromethylbenzenesulfonamide under controlled conditions to yield the desired product. The reaction mechanism often includes the formation of intermediates that undergo cyclization or substitution reactions to achieve the final structure.

Anticancer Properties

Recent studies have demonstrated that compounds related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
  • IC50 Values : The compound showed an IC50 value of approximately 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. Notably, it has been shown to affect:

  • Aurora Kinase Activity : Inhibition of Aurora-A kinase has been linked to cell cycle arrest and apoptosis in cancer cells .
  • VEGF Pathway : The compound also demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells, suggesting a potential role in anti-angiogenic therapy .

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profile of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Bouabdallah et al. MCF712.50Aurora-A kinase inhibition
Wei et al. A54926.00VEGF pathway inhibition
Xia et al. NCI-H46049.85Induction of apoptosis

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects:

  • COX Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • IC50 Values : Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Propriétés

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFJADNBXAWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.